Prednisone 21-Acetate-d3
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Overview
Description
Prednisone Acetate-d3, also known as Prednisone 21-acetate-d3, is a deuterium-labeled derivative of Prednisone Acetate. This compound is a glucocorticoid receptor agonist with anti-inflammatory and immunomodulating properties. It is used primarily in research to study the pharmacokinetics and metabolic profiles of corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prednisone Acetate-d3 involves several steps, starting from prednisone acetate. The process includes protection of the 3,20-keto groups, reduction of the 11-keto group, esterification of the 21-hydroxyl group, deprotection of the 3,20-keto groups, and finally, hydrolysis of the 21-acetic ester . The reactions are typically carried out under inert gas conditions to prevent the formation of byproducts.
Industrial Production Methods
Industrial production of corticosteroids, including Prednisone Acetate-d3, often starts from sapogenins such as diosgenin. The process involves a combination of chemical and biotechnological methods, including microbial transformations and enzymatic reactions . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Prednisone Acetate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, acetic anhydride for esterification, and semicarbazide for protection of keto groups . The reactions are typically carried out under controlled temperatures and inert gas atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include prednisolone, which is the active form of prednisone, and various intermediate compounds used in the synthesis of other corticosteroids .
Scientific Research Applications
Prednisone Acetate-d3 is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: To study the pharmacokinetics and metabolic pathways of corticosteroids.
Biology: To investigate the effects of glucocorticoids on cellular processes and gene expression.
Medicine: As a model compound to develop new corticosteroid drugs with improved efficacy and reduced side effects.
Industry: In the production of corticosteroid-based pharmaceuticals
Mechanism of Action
Prednisone Acetate-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses . The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Prednisone Acetate-d3 include:
Prednisolone Acetate: Another glucocorticoid receptor agonist with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with both glucocorticoid and mineralocorticoid activity.
Uniqueness
Prednisone Acetate-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, providing stability and enabling precise tracking of the compound in biological systems .
Properties
Molecular Formula |
C23H28O6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1/i1D3 |
InChI Key |
MOVRKLZUVNCBIP-JJADJXHHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
Origin of Product |
United States |
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